molecular formula C9H7FO5 B1316521 2-(Carboxymethoxy)-5-fluorobenzoic acid CAS No. 60770-24-3

2-(Carboxymethoxy)-5-fluorobenzoic acid

Cat. No.: B1316521
CAS No.: 60770-24-3
M. Wt: 214.15 g/mol
InChI Key: VVOKNKUXSAFIDE-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where a carboxymethoxy group and a fluorine atom are substituted at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-5-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluorosalicylic acid.

    Esterification: The hydroxyl group of 5-fluorosalicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 5-fluorosalicylate.

    Carboxymethylation: The ester is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the carboxymethoxy group, yielding methyl 2-(carboxymethoxy)-5-fluorobenzoate.

    Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms like alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Carboxymethoxy)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxymethoxy group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxymethoxy)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluorosalicylic acid: Lacks the carboxymethoxy group, affecting its reactivity and applications.

    2-(Carboxymethoxy)-4-fluorobenzoic acid: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and binding properties.

Uniqueness

2-(Carboxymethoxy)-5-fluorobenzoic acid is unique due to the presence of both the carboxymethoxy group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(carboxymethoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOKNKUXSAFIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515169
Record name 2-(Carboxymethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60770-24-3
Record name 2-(Carboxymethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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